Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-diphenyl-
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Overview
Description
Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-diphenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of a broader class of pyrazolo-triazine derivatives known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-diphenyl- typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One common method includes the reaction of hydrazine or arylhydrazine with an α,β-unsaturated ketone system, followed by dehydration and dehydrogenation . The reaction is often carried out in ethanol under reflux conditions, with sodium azide as a reagent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to electrophilic attack.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases or acids depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-diphenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit key proteins involved in cancer progression, such as mTOR kinase and cathepsin B . The compound induces apoptosis in cancer cells by triggering DNA damage and disrupting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and anti-inflammatory properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits strong cytotoxic activities against various cancer cell lines.
Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine: Another compound with significant anticancer potential.
Uniqueness
What sets Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-diphenyl- apart is its unique structural features that allow for versatile chemical modifications. This flexibility makes it a valuable scaffold for drug development and other scientific research applications .
Properties
CAS No. |
653586-57-3 |
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Molecular Formula |
C21H20N4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
7-tert-butyl-2,3-diphenylpyrazolo[1,5-b][1,2,4]triazine |
InChI |
InChI=1S/C21H20N4/c1-21(2,3)17-14-18-22-19(15-10-6-4-7-11-15)20(24-25(18)23-17)16-12-8-5-9-13-16/h4-14H,1-3H3 |
InChI Key |
VEWVBVSDYBCDDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN2C(=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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